molecular formula C20H21NO4 B4583877 1-(3,4,5-trimethoxyphenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole

1-(3,4,5-trimethoxyphenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole

Cat. No.: B4583877
M. Wt: 339.4 g/mol
InChI Key: DYMHXFGREXPMKB-UHFFFAOYSA-N
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Description

1-(3,4,5-trimethoxyphenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.14705815 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The synthesis of 1,3,4,9-tetrahydropyrano[3,4-b]indoles, such as 1-(3,4,5-trimethoxyphenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole, involves various chemical processes. For instance, the acid-catalyzed synthesis using trifluoroacetic acid (TFA) has proven effective in synthesizing 1,3-disubstituted 1,3,4,9-tetrahydropyrano[3,4-b]indoles with high yield and diastereoselectivity (Wang et al., 2017). Another approach is the silicon-directed oxa-Pictet-Spengler cyclization, which has been used to synthesize tetrahydropyrano[3,4-b]indoles (Zhang et al., 2005).

Anti-Inflammatory and Analgesic Properties

  • Anti-Inflammatory Activities : Compounds like 1,3,4,9-tetrahydropyrano[3,4-b]indoles have shown significant anti-inflammatory activities. Prodolic acid, a related compound, has been studied for its anti-inflammatory effects (Demerson et al., 1975). Additionally, etodolic acid and related compounds have been synthesized and evaluated for their anti-inflammatory and ulcerogenic effects, demonstrating potent activity against chronic inflammation models (Martel et al., 1976).

Anticancer and Antimicrobial Properties

  • Anticancer Activity : The 3,4,5-trimethoxyphenyl moiety, present in this compound, is a common motif in anticancer drug discovery. Its structural diversification can lead to potent anticancer activity, as demonstrated in studies involving novel indole-trimethoxyphenyl derivatives (McCarthy et al., 2018).
  • Antimicrobial Activity : Some derivatives of 1,3,4,5-tetrahydropyrano[3,4-b]indoles, like 2- and 3-aryl substituted indoles, have displayed notable antimicrobial activity against microorganisms such as Bacillus cereus (Leboho et al., 2009).

Structural and Conformational Studies

  • Crystallographic Analysis : The structural analysis of compounds similar to this compound has been carried out using techniques like X-ray crystallographraphy. These studies provide insights into the molecular configuration, bond angles, and interactions, essential for understanding the compound's properties and potential receptor interactions. For instance, the study of 1-(phenylsulfonyl)-2-[1-(phenylsulfonyl)-2-(3,4,5-trimethoxyphenyl)ethyl]indole shed light on the orientation of methoxy groups and the conformation of the indole ring system (Seetharaman & Rajan, 1995).

Drug Development and Synthesis

  • Role in Drug Synthesis : These compounds, due to their complex structure and biological activity, are of significant interest in drug development. The synthesis and analysis of novel indole derivatives, including those with the 3,4,5-trimethoxyphenyl group, contribute to the understanding of potential antimitotic properties and their applications in medicinal chemistry (Tariq et al., 2020).

Properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-22-16-10-12(11-17(23-2)20(16)24-3)19-18-14(8-9-25-19)13-6-4-5-7-15(13)21-18/h4-7,10-11,19,21H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMHXFGREXPMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CCO2)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4,5-trimethoxyphenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole
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1-(3,4,5-trimethoxyphenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole
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1-(3,4,5-trimethoxyphenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole
Reactant of Route 4
1-(3,4,5-trimethoxyphenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole
Reactant of Route 5
1-(3,4,5-trimethoxyphenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole
Reactant of Route 6
1-(3,4,5-trimethoxyphenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.